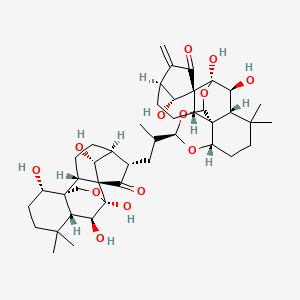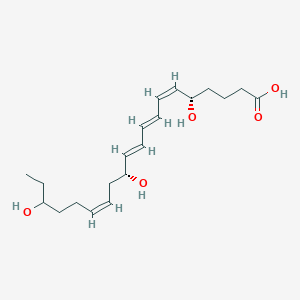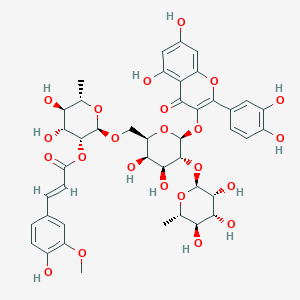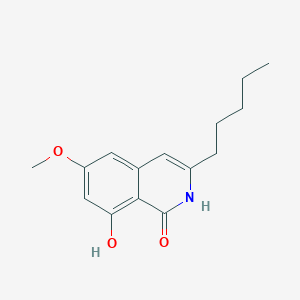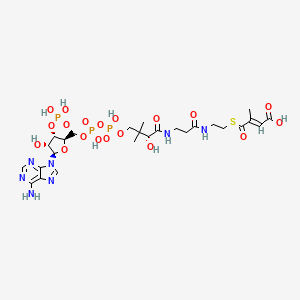
Adenaflorin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenaflorin A is a natural product found in Adenaria floribunda with data available.
科学的研究の応用
Cytotoxicity in Cancer Research
Adenaflorin A, derived from Adenaria floribunda, has shown significant cytotoxic effects against cancer cell lines. This was discovered through bioassay-guided fractionation using MCF-7, H-460, and SF-268 cancer cell lines. The compound was identified as the most potent among the adenaflorins A-D in exerting cytotoxicity, indicating its potential application in cancer research and therapy (Hussein et al., 2004).
Potential in Neurological and Immune Disorders
Adenosine receptors, which are structurally related to adenaflorin A, have been identified as promising therapeutic targets in various conditions including cerebral and cardiac ischemic diseases, sleep disorders, immune and inflammatory disorders, and cancer. This suggests that adenaflorin A could be explored for similar applications given its structural and functional characteristics (Jacobson & Gao, 2006).
Role in Gene Therapy and Virology
Adeno-associated virus (AAV) vectors, which share a naming similarity with adenaflorin A, have been extensively used in gene therapy. They are recognized for their ability to transduce a wide range of species and tissues with minimal toxicity and immune response. While not directly related to adenaflorin A, the advancements in AAV technology highlight the potential of exploring similar compounds in gene therapy (Samulski & Muzyczka, 2014).
Insights for Drug Discovery
The structural and functional characteristics of adenaflorin A may provide valuable insights for medicinal chemistry, particularly in the discovery of new adenosine receptor ligands. This area of research is critical for developing new drugs for various diseases, including cardiovascular diseases and neurological disorders (Luo Yan et al., 2003).
特性
製品名 |
Adenaflorin A |
|---|---|
分子式 |
C25H30O5 |
分子量 |
410.5 g/mol |
IUPAC名 |
(2R)-5,6-dihydroxy-8-methoxy-2-methyl-7,9-bis(3-methylbut-2-enyl)-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C25H30O5/c1-13(2)7-9-16-18-12-20-22(19(26)11-15(5)30-20)24(28)21(18)23(27)17(25(16)29-6)10-8-14(3)4/h7-8,12,15,27-28H,9-11H2,1-6H3/t15-/m1/s1 |
InChIキー |
BUMMMTPWVQOQSF-OAHLLOKOSA-N |
異性体SMILES |
C[C@@H]1CC(=O)C2=C(O1)C=C3C(=C(C(=C(C3=C2O)O)CC=C(C)C)OC)CC=C(C)C |
正規SMILES |
CC1CC(=O)C2=C(O1)C=C3C(=C(C(=C(C3=C2O)O)CC=C(C)C)OC)CC=C(C)C |
同義語 |
adenaflorin A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



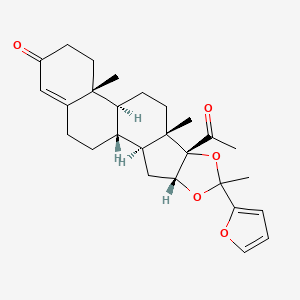
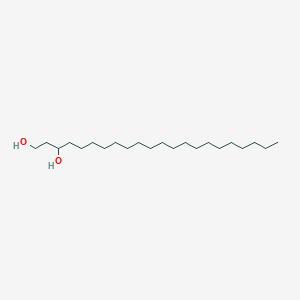
![Benzo[g]pteridine](/img/structure/B1247554.png)
![(E)-2-[(7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1247555.png)
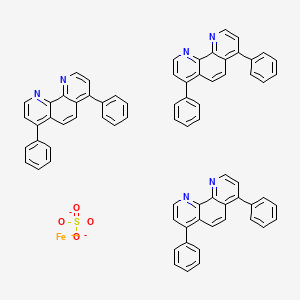
![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)
